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CAS No.: 125292-31-1
Cat. No.: B1149710
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Executive Summary

This technical guide provides an in-depth physicochemical and analytical profile of (+)-Hydroxy
Tizanidine, a critical Phase | metabolite of the centrally acting

-adrenergic agonist, tizanidine. Primarily formed via CYP1A2-mediated oxidation, this
metabolite represents a key biomarker for metabolic stability assays and drug-drug interaction
(DDI) profiling.

Unlike the parent compound, which exhibits significant lipophilicity and blood-brain barrier
(BBB) permeability, the hydroxy metabolite displays distinct physicochemical shifts—marked by
increased polarity and reduced receptor affinity. This guide details the structural identity,
thermodynamic properties, and validated analytical protocols required for its rigorous
characterization in pharmaceutical development.

Molecular Identity & Structural Analysis

The designation (x)-Hydroxy Tizanidine typically refers to the hydroxylation of the imidazoline
ring, specifically at the C4 or C5 position. This modification introduces a chiral center, resulting
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in a racemic mixture (enantiomers) when generated non-stereoselectively in vitro or via
chemical synthesis.

Structural Nomenclature

o Common Name: (+)-4-Hydroxy Tizanidine (also referred to as Metabolite M-2 or M-1 in
various regulatory filings).

o Chemical Name: 5-chloro-N-(4-hydroxy-4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-
4-amine.

e Molecular Formula:

e Molecular Weight: 269.71 g/mol (Parent Tizanidine: 253.71 g/mol ).

Chirality & Stereochemistry

The introduction of the hydroxyl group on the saturated imidazoline ring breaks the symmetry of
the ethylene bridge.

o Chiral Center: C4 of the imidazoline ring.

» Stereoisomers: The metabolite exists as a racemate of (+)-4-hydroxy and (-)-4-hydroxy
tizanidine.

o Implication: In achiral chromatographic environments (e.g., standard C18), these
enantiomers co-elute. Chiral stationary phases (e.g., polysaccharide-based columns) are
required for enantiomeric resolution.

Physicochemical Properties Profile

The following data contrasts the parent drug with its hydroxy metabolite. The shift in properties
is driven by the hydrogen-bonding capacity of the added hydroxyl group.

Comparative Physicochemical Table
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Solubility & Stability Logic

e Solubility: The metabolite is significantly more soluble in polar organic solvents (Methanol,

DMSO) and aqueous buffers than the parent.

 Stability: The hemiaminal-like character of the hydroxy-imidazoline ring makes this

metabolite potentially susceptible to dehydration or ring-opening under harsh acidic

conditions (pH < 2) or elevated temperatures (

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

). Protocol Note: Avoid strong acid quenchers during extraction; use ice-cold acetonitrile.

Metabolic Pathway & Biological Context[1][2]

(x)-Hydroxy Tizanidine is the product of oxidative metabolism primarily catalyzed by CYP1AZ2.
This makes it a sensitive probe for CYP1A2 activity and a marker for DDI studies (e.qg.,
interactions with fluvoxamine or ciprofloxacin).

Pathway Visualization

The following diagram illustrates the oxidative conversion and the subsequent analytical
differentiation.

Hydroxylation
Tizanidine Oxidation CYP1A2 Imidazoline Ring (+)-Hydroxy Tizanidine Phase Il Conjugation > Renal Excretion
(Lipophilic, Active) (Liver Microsomes) (Polar, Inactive, +16 Da) (Glucuronidation)

Click to download full resolution via product page

Figure 1: Metabolic trajectory of Tizanidine. The hydroxylation at the imidazoline ring renders
the molecule more polar, facilitating renal clearance.

Analytical Profiling & Methodology

Accurate quantification requires separating the polar metabolite from the lipophilic parent.

HPLC/UPLC Conditions

e Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex).

o Why: The T3 bonding technology is superior for retaining polar bases like hydroxy-
tizanidine.

e Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
¢ Mobile Phase B: Acetonitrile.[1]

o Gradient:
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o 0-1 min: 5% B (Hold to retain metabolite).
o 1-5 min: 5%
40% B.
o Observation: (+)-Hydroxy Tizanidine will elute earlier (lower

) than Tizanidine due to lower LogP.

Mass Spectrometry (LC-MS/MS) Transitions

Use Positive Electrospray lonization (ESI+).

c . Precursor lon ( Product lon ( Collision Energy
ompoun
) ) (eV)
44.1 (Imidazoline
Tizanidine 254.1 ( 25
fragment)
252.1 (Water loss,
(¥)-Hydroxy Tizanidine 2701 20
)
44.1 (Imidazoline
(+)-Hydroxy Tizanidine ~ 270-1 ( 30
fragment)

Note: The transition 270

252 is often the most intense due to the facile loss of the hydroxyl group.

Experimental Protocols
Protocol: In Vitro Generation (Microsomal Incubation)

To generate the metabolite for identification purposes when a synthetic standard is unavailable:
e System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

e Substrate: Tizanidine HCI at 10
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o Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4
U/mL G6P-Dehydrogenase).

o Buffer: 100 mM Potassium Phosphate (pH 7.4).

 Incubation: Shake at 37°C for 60 minutes.

e Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard.
e Analysis: Centrifuge at 4000g for 10 min; inject supernatant into LC-MS/MS.

o Self-Validation Check: Monitor the disappearance of Parent (254) and appearance of +16
Da peak (270). Pre-incubate with Fluvoxamine (CYP1AZ2 inhibitor) to confirm pathway
specificity; metabolite formation should be inhibited >90%.

Protocol: Stability Assessment

o Stock Preparation: Dissolve (£)-Hydroxy Tizanidine in DMSO (1 mg/mL).
o Stress Testing: Dilute to 10
in:
o 0.1 N HCI[2]
o 0.1 N NaOH[2]
o 3%
e Timepoints: 0, 4, 8, 24 hours at Room Temperature.
e Acceptance: Recovery within 90-110% indicates stability.
o Warning: Expect degradation in 3%

(oxidation of sulfur/nitrogen) and potentially in 0.1 N NaOH (imidazoline ring hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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